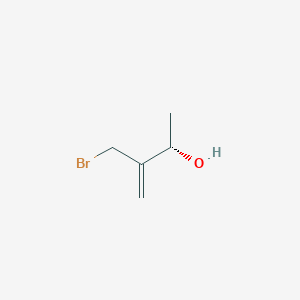

(2S)-3-(溴甲基)丁-3-烯-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2S)-3-(bromomethyl)but-3-en-2-ol” is a type of organic compound. It’s likely to be a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as dehydration or alkylation . For example, 3-Buten-1-ol, a similar compound, can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the bromomethyl group might be substituted in a nucleophilic substitution reaction. The double bond in the but-3-en-2-ol part could undergo addition reactions .Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely to be a liquid at room temperature with a specific refractive index and boiling point . The exact values would depend on the specific compound.科学研究应用

生物活性化合物的合成

化合物 (2S)-3-(溴甲基)丁-3-烯-2-醇显示出其在生物活性化合物合成中的效用。具体来说,它用于与某些烯丙基溴化物(如 3-(溴甲基)丁-3-烯酸甲酯)的 Barbier 烯丙基化反应,以生成均烯丙基醇。这些醇可用作大环抗癌剂(如劳利马利及其合成类似物)合成的构件,说明该化合物在开发潜在治疗剂中的相关性 (Mineeva, 2019)。

立体选择性级联过程

对映选择性合成

该化合物参与多酶立体选择性级联过程,以合成对映纯 2-甲基-3-取代四氢呋喃,这是各种生物活性产物的关键前体。α-溴代-α,β-不饱和酮的这种两步级联还原导致溴代醇具有高产率和对映选择性。这些溴代醇进一步被操纵以通过非对映异构体分歧途径生成四氢呋喃合成子,证明了该化合物在创建对映选择性和立体控制方法中的重要作用 (Brenna et al., 2017)。

催化和化学转化

Heck 反应中的催化

在催化领域,(2S)-3-(溴甲基)丁-3-烯-2-醇衍生物用于 Heck 反应,其中涉及烯烃的芳基化。例如,四膦钯配合物有效催化 alk-1-en-3-ol 与芳基卤化物的 Heck 反应,导致形成 β-芳基化羰基化合物。该反应显示出高的周转数,并展示了即使在空间位阻芳基溴化物下也能进行的能力,表明该化合物在复杂化学转化中的效用 (Berthiol et al., 2006)。

安全和危害

属性

IUPAC Name |

(2S)-3-(bromomethyl)but-3-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAIDTIGLBTDQG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=C)CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2604496.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2604497.png)

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)

![4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile](/img/structure/B2604500.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2604502.png)

![2-[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2604506.png)

![2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2604509.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2604510.png)